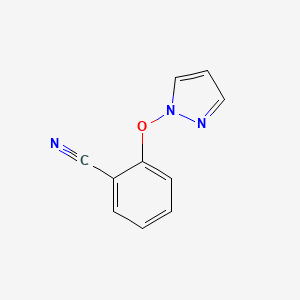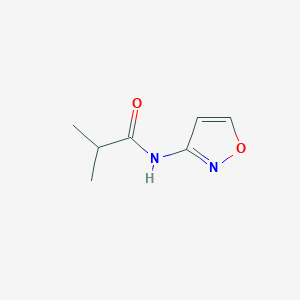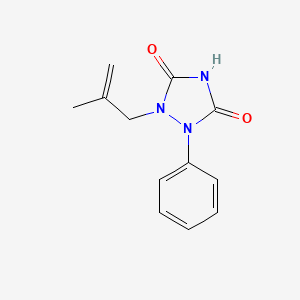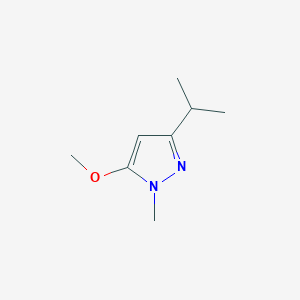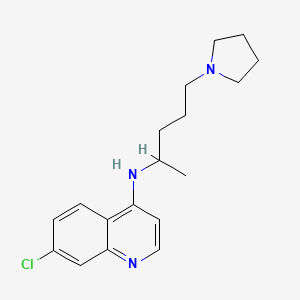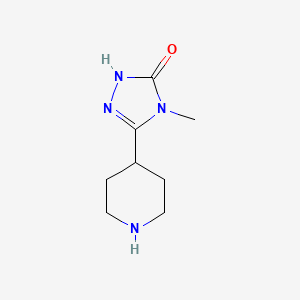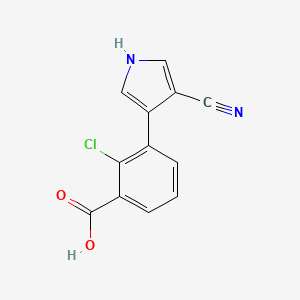
2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a cyano-pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Chlorination and Benzoic Acid Formation: The final step involves the chlorination of the benzoic acid derivative, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Pyrrole oxides or N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and pyrrole ring are key functional groups that interact with biological targets, influencing the compound’s pharmacological properties.
類似化合物との比較
- 2-Chloro-3-(4-cyano-1H-pyrrol-2-yl)benzoic acid
- 2-Chloro-3-(4-cyano-1H-indol-3-yl)benzoic acid
- 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)phenylacetic acid
Comparison:
- Structural Differences: The position of the cyano group and the nature of the heterocyclic ring (pyrrole vs. indole) can significantly affect the compound’s reactivity and biological activity.
- Uniqueness: 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid is unique due to the specific positioning of its functional groups, which can lead to distinct interactions in chemical reactions and biological systems.
特性
CAS番号 |
849177-68-0 |
|---|---|
分子式 |
C12H7ClN2O2 |
分子量 |
246.65 g/mol |
IUPAC名 |
2-chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid |
InChI |
InChI=1S/C12H7ClN2O2/c13-11-8(2-1-3-9(11)12(16)17)10-6-15-5-7(10)4-14/h1-3,5-6,15H,(H,16,17) |
InChIキー |
CSNFWWYJCMHUOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
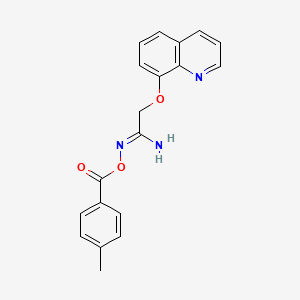
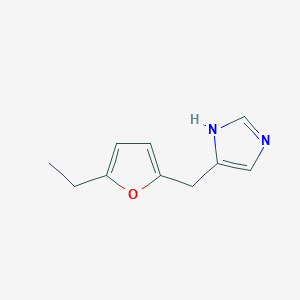
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)
